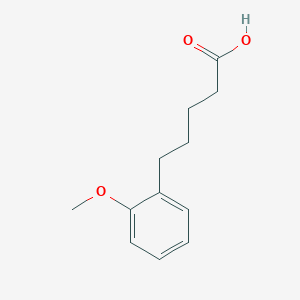

5-(2-Methoxyphenyl)pentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

5-(2-methoxyphenyl)pentanoic acid |

InChI |

InChI=1S/C12H16O3/c1-15-11-8-4-2-6-10(11)7-3-5-9-12(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,13,14) |

InChI Key |

RWRMHXUTXNHHID-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Methoxyphenyl Pentanoic Acid

Established Organic Synthesis Routes

Established routes for the synthesis of 5-(2-methoxyphenyl)pentanoic acid primarily rely on well-known reactions that allow for the construction of the pentanoic acid side chain on the anisole (B1667542) ring.

Multi-Step Approaches from Precursors

A common and reliable method for the synthesis of this compound involves a two-step sequence starting from anisole and glutaric anhydride (B1165640). This approach utilizes a Friedel-Crafts acylation followed by a reduction of the resulting keto group.

The first step is the Friedel-Crafts acylation of anisole with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.edudepaul.edu The methoxy (B1213986) group of anisole is an ortho-, para-directing group, leading to a mixture of isomers. The reaction typically yields 4-(2-methoxyphenyl)-4-oxobutanoic acid and 4-(4-methoxyphenyl)-4-oxobutanoic acid. bldpharm.com The desired ortho-substituted product can be separated from the para isomer.

The subsequent step involves the reduction of the ketone functionality in 4-(2-methoxyphenyl)-4-oxobutanoic acid to a methylene (B1212753) group. The Clemmensen reduction , which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), is particularly effective for the reduction of aryl-alkyl ketones. wikipedia.orgchemistrytalk.org This reaction is well-suited for substrates that are stable in strongly acidic conditions. An alternative is the Wolff-Kishner reduction , which is carried out under basic conditions using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH), and is suitable for substrates sensitive to acid. chemistrytalk.org

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Anisole, Glutaric anhydride, AlCl₃ | 4-(2-Methoxyphenyl)-4-oxobutanoic acid |

| 2 | Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl), Heat | This compound |

Condensation and Cyclization Strategies in Related Systems

Condensation reactions provide a powerful tool for carbon-carbon bond formation and can be adapted to synthesize the pentanoic acid side chain. While cyclization is more pertinent to the synthesis of heterocyclic systems, the underlying condensation strategies are highly relevant.

One such strategy is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphorus ylide. chemistrytalk.orgyoutube.com For the synthesis of a precursor to this compound, 2-methoxybenzaldehyde (B41997) can be reacted with a suitable Wittig reagent, such as (4-carboxybutyl)triphenylphosphonium bromide, in the presence of a strong base like n-butyllithium. wpmucdn.com This would form an unsaturated carboxylic acid, which can then be reduced to the target compound.

Alternatively, the Perkin condensation can be employed to create α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides. tamu.edunih.govrsc.orgacs.org While the classic Perkin reaction with acetic anhydride would yield 2-methoxycinnamic acid, using a different anhydride like butyric anhydride could theoretically extend the carbon chain further, though this specific application is less common. wpmucdn.comquora.com The initial product would require subsequent reduction of the double bond.

The Knoevenagel condensation offers another route, typically involving the reaction of an aldehyde with an active methylene compound like diethyl malonate, catalyzed by a weak base. nih.govorganicreactions.orgamazonaws.comthermofisher.comresearchgate.net The resulting product from the reaction of 2-methoxybenzaldehyde and diethyl malonate could be further elaborated through decarboxylation and chain extension reactions to achieve the desired pentanoic acid structure.

Derivations via Esterification and Subsequent Hydrolysis

An alternative synthetic strategy involves the initial synthesis of an ester derivative of this compound, followed by hydrolysis to yield the final carboxylic acid. This approach can be advantageous for purification and handling of intermediates.

A plausible route begins with the synthesis of an unsaturated ester, such as ethyl 5-(2-methoxyphenyl)pent-4-enoate. smolecule.comnih.gov This can be achieved, for example, through a Wittig or Horner-Wadsworth-Emmons reaction between 2-methoxybenzaldehyde and a suitable phosphonate (B1237965) ester.

The unsaturated ester is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond. Common catalysts for this transformation include palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This step yields ethyl 5-(2-methoxyphenyl)pentanoate.

The final step is the hydrolysis of the ester to the carboxylic acid. This can be accomplished under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred, using an aqueous solution of a base like sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate and yield this compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Wittig/HWE Reaction | 2-Methoxybenzaldehyde, Phosphonate ester | Ethyl 5-(2-methoxyphenyl)pent-4-enoate |

| 2 | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethyl 5-(2-methoxyphenyl)pentanoate |

| 3 | Hydrolysis | NaOH(aq), then H₃O⁺ | This compound |

Oxidative Pathways from Aromatic Aldehyde Precursors

Oxidative methods can be employed to convert a precursor, typically derived from an aromatic aldehyde, into the final carboxylic acid. These pathways often involve the formation of an intermediate that can be oxidatively cleaved.

One approach involves extending the carbon chain of 2-methoxybenzaldehyde via a condensation reaction, for instance, with a suitable enolate, to form an unsaturated intermediate. This intermediate could be a ketone or an alcohol.

Subsequently, oxidative cleavage of a double bond within the side chain can yield a carboxylic acid. wikipedia.org For example, if an intermediate such as 5-(2-methoxyphenyl)pent-4-en-1-ol (B14384904) were synthesized, its double bond could be cleaved using strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or a hot, concentrated solution of potassium permanganate (B83412) (KMnO₄). youtube.comyoutube.com This would break the carbon-carbon double bond and oxidize the terminal carbon to a carboxylic acid. However, this approach can be less direct and may require careful control of reaction conditions to avoid over-oxidation or side reactions on the aromatic ring.

Advanced and Stereoselective Synthesis Approaches

Modern synthetic methods offer more sophisticated and efficient routes, including the potential for controlling stereochemistry.

Asymmetric Catalytic Hydrogenation for Pentanoic Acid Derivatives

The development of asymmetric catalysis has enabled the synthesis of chiral molecules with high enantiomeric purity. For pentanoic acid derivatives, asymmetric catalytic hydrogenation of a suitable unsaturated precursor is a powerful strategy. nih.govacs.orgacs.orgrsc.orgnih.govacs.orgcapes.gov.br

This approach would involve the synthesis of an unsaturated precursor to this compound, for example, an α,β- or β,γ-unsaturated carboxylic acid. The asymmetric hydrogenation of this precursor using a chiral transition metal catalyst, typically based on ruthenium or iridium with chiral phosphine (B1218219) ligands, can introduce a stereocenter with high enantioselectivity. nih.govacs.orgnih.govacs.org

For instance, catalysts like Ru-BINAP have been shown to be highly effective for the asymmetric hydrogenation of various unsaturated carboxylic acids. acs.org Iridium catalysts with chiral spiro-P,N-ligands have also demonstrated excellent activity and enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids. nih.govacs.org The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

| Catalyst Type | Metal | Typical Chiral Ligand | Substrate Type | Reported Enantioselectivity |

|---|---|---|---|---|

| Noyori-type | Ruthenium | BINAP | α,β-Unsaturated carboxylic acids | High (often >90% ee) |

| Iridium-based | Iridium | Chiral Spiro-P,N-ligands | α,β-Unsaturated carboxylic acids | Excellent (often >95% ee) |

While a specific application to a direct precursor of this compound may not be extensively documented in readily available literature, the principles of this methodology are well-established and provide a clear pathway for the synthesis of chiral derivatives of this compound.

Enzyme-Catalyzed Stereoselective Transformations for Pentanoic Acids

Enzyme-catalyzed reactions offer a powerful and green approach to the synthesis of chiral molecules, including pentanoic acid derivatives. These biocatalytic methods often proceed with high enantioselectivity and under mild reaction conditions.

A notable example involves the use of lipases for the stereoselective acylation of 4-hydroxypentanoic acid salts, which can be derived from γ-valerolactone (GVL). In one study, the alkaline hydrolysis of GVL followed by a lipase-catalyzed acylation of the resulting sodium salt was performed. Subsequent acidic hydrolysis yielded (R)-4-(acyloxy)pentanoic acid with an enantiomeric ratio greater than 99:1. acs.org This method provides a route to enantiopure 4-(acyloxy)pentanoic acids, which are valuable building blocks for various applications. acs.org The process highlights the potential of lipase (B570770) catalysis in producing highly enantiomerically enriched pentanoic acid derivatives. acs.org

The following table summarizes the key aspects of this lipase-catalyzed transformation:

| Starting Material | Key Transformation | Enzyme | Product | Enantiomeric Ratio (e.r.) |

| γ-Valerolactone (GVL) | Stereoselective acylation | Lipase | (R)-4-(Propionyloxy)pentanoic acid | > 99/1 |

| γ-Valerolactone (GVL) | Stereoselective acylation | Lipase | (S)-4-(acetyloxy)pentanoic acid | > 99/1 |

Aldol (B89426) Condensation Methodologies in Related Pentanoic Acid Syntheses

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orglibretexts.org It involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. wikipedia.orgjove.com This methodology is crucial for constructing the carbon skeleton of many organic molecules.

In the context of synthesizing derivatives related to pentanoic acids, the aldol reaction provides a strategic approach. For instance, the synthesis of (3S)-hydroxy-5-phenylpentanoic acid has been achieved through an aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412). nih.gov This reaction produced two diastereomers that were separable by column chromatography. The desired diastereomer was then processed to remove the chiral auxiliary, yielding (3S)-hydroxy-5-phenylpentanoic acid with a high enantiomeric excess (98.5% ee). nih.gov This chiral acid serves as a versatile intermediate for the synthesis of various natural products. nih.gov

The general mechanism for a base-catalyzed aldol condensation proceeds via an enolate intermediate. wikipedia.org In a crossed aldol condensation, where two different carbonyl compounds are used, careful control of reaction conditions is necessary to minimize the formation of a mixture of products. wikipedia.orgwikipedia.org

Chiral Auxiliary-Mediated Enantioselective Synthesis

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds. sigmaaldrich.comnumberanalytics.comnumberanalytics.com

A prominent application of this methodology is in the synthesis of chiral acids. As mentioned previously, the synthesis of (3S)-hydroxy-5-phenylpentanoic acid utilizes an Evans oxazolidinone auxiliary. nih.gov The (R)-acetyloxazolidinone directs the aldol addition with 3-phenylpropanal to produce the desired (3'R,4S)-imide diastereomer. nih.gov The steric hindrance provided by the substituents on the oxazolidinone ring controls the facial selectivity of the enolate's attack on the aldehyde. wikipedia.org After the key bond-forming step, the auxiliary is cleaved, typically by hydrolysis, to yield the chiral carboxylic acid and recover the auxiliary. nih.govwikipedia.org

The use of chiral auxiliaries has been instrumental in the synthesis of complex molecules, including pharmaceuticals and natural products. numberanalytics.com The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. numberanalytics.com

| Chiral Auxiliary Type | Application | Key Feature |

| Oxazolidinones (Evans auxiliaries) | Aldol reactions, alkylations | Steric hindrance directs the approach of the electrophile. wikipedia.org |

| Pseudoephedrine | Alkylation of amides | The methyl group directs the configuration of the addition product. wikipedia.org |

| Camphorsultam | Various asymmetric transformations | Rigid bicyclic structure provides effective stereocontrol. |

Integration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net This involves considerations such as the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. researchgate.netskpharmteco.com

Development of Sustainable, Solvent-Free, and Catalytic Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. skpharmteco.com Research has focused on developing solvent-free reaction conditions or utilizing greener solvents like water, supercritical carbon dioxide, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). researchgate.netnih.govnih.gov

Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste by using small amounts of a substance to perform a transformation multiple times. The development of recyclable heterogeneous catalysts is a significant area of research. researchgate.net Furthermore, performing reactions under solvent-free conditions, often with microwave irradiation, can lead to shorter reaction times, higher yields, and cleaner reaction profiles. youtube.com

Photoredox-Catalyzed Decarboxylation for Unnatural Amino Acids

Photoredox catalysis, utilizing visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. nih.govchemrxiv.org This methodology allows for the generation of radical intermediates under mild conditions. One significant application is the decarboxylation of carboxylic acids to generate alkyl radicals, which can then participate in various bond-forming reactions. diva-portal.orgthieme-connect.com

This approach has been successfully applied to the synthesis of unnatural α-amino acids. chemrxiv.orgnih.gov In a typical process, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a deprotonated carboxylic acid, leading to the formation of a carboxyl radical. chemrxiv.org This radical readily extrudes carbon dioxide to form a carbon-centered radical, which can then be trapped by an appropriate acceptor, such as an imine, to form the desired amino acid derivative. nih.govchemrxiv.org This method is advantageous as it often uses readily available carboxylic acids as starting materials and avoids the need for pre-functionalization. chemrxiv.org

Microwave-Assisted Synthetic Routes for Methoxyphenyl Derivatives

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique. youtube.com Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture, often leading to higher yields and reduced side product formation compared to conventional heating methods. nih.govnih.gov

This technology has been applied to the synthesis of various heterocyclic and aromatic compounds, including methoxyphenyl derivatives. nih.govatlantis-press.com For example, the synthesis of flavonoid derivatives has been achieved using a microwave-assisted cyclization step. nih.gov In another instance, ethyl 4-hydroxy-3-methoxycinnamate was synthesized from 4-hydroxy-3-methoxycinnamic acid and ethanol (B145695) using a cation-exchange resin as a catalyst under microwave irradiation. atlantis-press.com The use of microwave heating can also enable solvent-free reactions, further enhancing the green credentials of a synthetic process. youtube.com The efficiency of microwave heating depends on the dielectric properties of the reactants and solvent. youtube.com

Derivatization and Analog Synthesis of 5 2 Methoxyphenyl Pentanoic Acid

Design and Synthesis of Homologs and Structural Analogs

The systematic alteration of a parent molecule's structure allows for the fine-tuning of its physicochemical properties. For 5-(2-Methoxyphenyl)pentanoic acid, this involves modifying the length of the pentanoic acid chain, embedding the core structure within more complex ring systems, and appending amino acid moieties to create peptide-like molecules.

Exploration of Aliphatic Chain Length Modifications

Varying the length of the aliphatic chain that links the 2-methoxyphenyl group to the carboxylic acid is a fundamental strategy for creating homologs. This modification can influence properties such as lipophilicity, conformational flexibility, and the spatial orientation of the terminal functional group. While specific studies detailing the homologation of this compound are not prevalent, the synthesis of such analogs would follow established organic chemistry principles.

For instance, synthesizing a shorter homolog, such as 4-(2-methoxyphenyl)butanoic acid, or a longer one, like 6-(2-methoxyphenyl)hexanoic acid, can be achieved through multi-step synthetic routes. One common approach involves the Wittig reaction or Horner-Wadsworth-Emmons reaction, starting with 2-methoxybenzaldehyde (B41997) and an appropriate phosphorus ylide containing an ester group. Subsequent hydrogenation of the resulting double bond and hydrolysis of the ester would yield the desired carboxylic acid homolog.

Another approach involves the alkylation of a suitable nucleophile, such as a malonic ester derivative, with a 2-methoxybenzyl halide, followed by decarboxylation. The length of the final chain can be controlled by the choice of the initial alkylating agent or the subsequent chain extension reactions. Research on related structures, such as (2-methoxyphenyl)piperazine derivatives, has shown that the length of the alkyl chain connecting key pharmacophores is a critical determinant of biological activity, with a four-carbon chain often being optimal in those specific series. nih.gov

Incorporation into Diverse Heterocyclic and Carbocyclic Ring Systems (e.g., Chromen Derivatives)

The 2-methoxyphenyl moiety of this compound can be used as a building block for the synthesis of more complex polycyclic structures, particularly those containing heterocyclic rings like chromenes. nih.gov Chromenes (benzopyrans) and their derivatives are significant scaffolds in medicinal chemistry. The synthesis of chromene systems often involves the reaction of a phenol (B47542) with an appropriate three-carbon component. Although this compound is not a direct precursor, the related 2-methoxyphenol can be used in reactions like the Pechmann condensation or via multi-component reactions to build coumarin (B35378) and chromene rings. researchgate.net

Furthermore, the methoxyphenyl group is a common starting point for constructing various heterocyclic systems. For example, derivatives of 4-methoxybenzaldehyde (B44291) can be used to synthesize isoxazoline (B3343090) rings through reactions with aldoximes under ultrasonication. mdpi.com Similarly, multicomponent reactions involving a methoxyphenyl-containing starting material, such as 4-methoxyphenylglyoxal, can lead to the formation of complex fused heterocyclic systems like furo[3,2-h]quinolines. mdpi.com These synthetic strategies demonstrate the utility of the methoxyphenyl group as a foundational element for accessing a wide array of carbocyclic and heterocyclic architectures.

| Derivative Type | Core Ring System | General Synthetic Approach | Reference Example |

| Chromene Analog | Chromene (Benzopyran) | One-pot multicomponent reactions from substituted phenols. | Synthesis of various chromene scaffolds. researchgate.net |

| Furoquinoline Analog | Furo[3,2-h]quinoline | Telescoped multicomponent reaction of 8-hydroxyquinoline (B1678124) and a methoxyphenylglyoxal. | 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com |

| Isoxazoline Derivative | Isoxazoline | Ultrasound-assisted reaction of an N-allyl saccharin (B28170) and a methoxybenzaldoxime. | N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin. mdpi.com |

Amino Acid Derivatives and Related Peptidic Structures

The introduction of an amino group onto the aliphatic backbone of this compound transforms it into an unnatural amino acid, a valuable building block for creating peptidomimetics and other novel structures. A key example is 3-Amino-5-(2-methoxyphenyl)pentanoic acid, which incorporates an amine at the beta-position relative to the carboxyl group. nih.gov

The synthesis of such α- or β-amino acids can be achieved through several established methods. libretexts.org One common route is the amination of an α- or β-brominated carboxylic acid, which can be prepared from the parent acid via reactions like the Hell-Volhard-Zelinskii reaction for α-bromination. libretexts.org Another versatile method is the Gabriel synthesis, which utilizes a phthalimide-protected nitrogen source to avoid over-alkylation, followed by hydrolysis to release the primary amine. libretexts.org

Once synthesized, these amino acid derivatives can be incorporated into peptidic structures. nih.gov This is typically achieved using standard peptide coupling protocols where the carboxylic acid of one amino acid is activated to react with the amino group of another. This allows for the creation of dipeptides, tripeptides, or larger peptide chains containing the this compound scaffold, enabling exploration of new chemical space for drug discovery. rsc.orgrsc.org

| Derivative Name | Position of Amino Group | Potential Synthetic Route | CAS/CID |

| 3-Amino-5-(2-methoxyphenyl)pentanoic acid | Beta (C3) | Amination of 3-bromo-5-(2-methoxyphenyl)pentanoic acid. | CID: 174433961 nih.gov |

| 2-Amino-5-(2-methoxyphenyl)pentanoic acid | Alpha (C2) | Gabriel synthesis starting from a 2-bromo malonic ester derivative. | Hypothetical |

Functional Group Transformations and Modifications

The carboxylic acid group of this compound is a primary site for chemical modification, readily undergoing reactions to form esters and amides. These transformations are fundamental for creating prodrugs, altering solubility, and generating new pharmacophores.

Ester Formation and Transesterification Reactions

Esterification converts the carboxylic acid into an ester, a functional group widely used to modify the properties of a parent molecule. The esterification of this compound can be accomplished through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis, typically using a strong mineral acid like H₂SO₄. researchgate.netmedcraveonline.com This is a reversible reaction, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. nagwa.com

For example, the reaction of this compound with methanol would yield methyl 5-(2-methoxyphenyl)pentanoate. Kinetic studies on the esterification of pentanoic acid with methanol have shown that the reaction is sensitive to temperature and the molar ratio of reactants. researchgate.netcore.ac.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride (B1165640), which then reacts readily with an alcohol to form the ester.

Transesterification is another important reaction where one ester is converted into another by reacting with a different alcohol, often catalyzed by an acid or a base. researchgate.net For instance, methyl 5-(2-methoxyphenyl)pentanoate could be converted to ethyl 5-(2-methoxyphenyl)pentanoate by heating it with ethanol (B145695) in the presence of a catalyst.

| Reaction Type | Reactants | Catalyst | Product Example |

| Fischer Esterification | This compound + Methanol | H₂SO₄ (acid) | Methyl 5-(2-methoxyphenyl)pentanoate researchgate.net |

| Acyl Chloride Route | 5-(2-Methoxyphenyl)pentanoyl chloride + Ethanol | None/Base | Ethyl 5-(2-methoxyphenyl)pentanoate |

| Transesterification | Methyl 5-(2-methoxyphenyl)pentanoate + Propanol | Acid or Base | Propyl 5-(2-methoxyphenyl)pentanoate researchgate.net |

Amide Formation and Related Nitrogen Functionalizations

The conversion of the carboxylic acid group to an amide is a critical transformation in organic synthesis, as the amide bond is the key linkage in peptides and proteins. libretexts.org Forming an amide directly from a carboxylic acid and an amine is generally slow and requires high temperatures. libretexts.org Therefore, the reaction is almost always facilitated by coupling agents or by first converting the carboxylic acid into a more reactive intermediate. masterorganicchemistry.comlibretexts.org

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxyl group to facilitate attack by an amine, forming the amide bond under mild conditions. masterorganicchemistry.com Another standard method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com The resulting acyl chloride reacts rapidly with a primary or secondary amine to yield the corresponding amide.

For example, reacting this compound with ammonia (B1221849) would produce 5-(2-Methoxyphenyl)pentanamide. Reaction with a primary amine, such as propylamine, would yield N-propyl-5-(2-methoxyphenyl)pentanamide. These amide formation strategies are robust and widely used in the synthesis of complex molecules and pharmaceutical agents. google.com

| Reaction Type | Reagents | Key Intermediate | Product Example |

| Carbodiimide Coupling | This compound + Aniline + DCC | Activated O-acylisourea | N-phenyl-5-(2-methoxyphenyl)pentanamide masterorganicchemistry.com |

| Acyl Chloride Route | This compound + SOCl₂, then Ethylamine | 5-(2-Methoxyphenyl)pentanoyl chloride | N-ethyl-5-(2-methoxyphenyl)pentanamide libretexts.org |

| Direct Thermal Amidation | This compound + Ammonia | Ammonium carboxylate salt | 5-(2-Methoxyphenyl)pentanamide libretexts.org |

Strategic Functional Group Interconversions for Scaffold Diversification

The chemical architecture of this compound offers multiple avenues for structural modification. The carboxylic acid moiety can be converted into a range of functional groups, including esters, amides, and alcohols, while the methoxy (B1213986) group on the phenyl ring can be demethylated to reveal a phenol, which can then be further derivatized. These transformations allow for the modulation of key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

One of the most common derivatizations of a carboxylic acid is its conversion to an amide . This transformation is significant as it introduces a hydrogen bond donor and can alter the molecule's interaction with biological targets. For instance, the direct coupling of this compound with an appropriate amine in the presence of a coupling agent can yield a variety of amide derivatives. A notable example is the synthesis of 5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid nih.gov.

Another key functional group interconversion is the esterification of the carboxylic acid. Esters are often employed as prodrugs to enhance the bioavailability of a parent drug by masking the polar carboxylic acid group. The reaction of this compound with various alcohols under acidic conditions can produce a library of ester analogs. Research on related pentanoic acid derivatives has demonstrated the potential for creating esters with diverse substitution patterns, which could be applied to the target compound to explore SAR ontosight.ai.

The reduction of the carboxylic acid to a primary alcohol represents another important diversification strategy. This transformation removes the acidic proton and introduces a primary alcohol, which can serve as a handle for further functionalization, such as etherification or oxidation to an aldehyde. The resulting compound, 5-(2-methoxyphenyl)pentanol, can be synthesized from the parent acid.

Furthermore, the methoxy group on the aromatic ring is a target for O-demethylation . This reaction unmasks a phenolic hydroxyl group, which can dramatically alter the electronic properties and hydrogen bonding capabilities of the molecule. The resulting 5-(2-hydroxyphenyl)pentanoic acid can then serve as a precursor for a new series of derivatives through reactions at the newly formed phenolic site. Studies on the O-demethylation of similar methoxylated aromatic compounds indicate that this is a feasible strategy for scaffold diversification nih.gov.

Finally, the core structure can be altered to include different functionalities. For example, a nitrile derivative, 5-(2-methoxyphenyl)-2-phenyl-2,4-pentadienenitrile, has been reported, indicating that more complex modifications of the pentanoic acid chain are possible sigmaaldrich.com.

The following table summarizes the potential functional group interconversions of this compound for scaffold diversification:

| Starting Functional Group | Reaction Type | Resulting Functional Group | Potential Impact on Properties |

| Carboxylic Acid | Amidation | Amide | Increased hydrogen bonding, altered polarity |

| Carboxylic Acid | Esterification | Ester | Increased lipophilicity, potential for prodrugs |

| Carboxylic Acid | Reduction | Primary Alcohol | Removal of acidic proton, handle for further functionalization |

| Methoxy Group | O-Demethylation | Phenol | Increased hydrogen bonding, altered electronics |

| Pentanoic Acid Chain | Various | e.g., Nitrile | Significant alteration of core scaffold |

These strategic interconversions allow for a thorough exploration of the chemical space around the this compound scaffold, providing a powerful tool for the development of new chemical entities with tailored properties.

Chemical Reactivity and Mechanistic Studies of 5 2 Methoxyphenyl Pentanoic Acid

Reactivity Profile of the Aromatic Methoxy (B1213986) Group

Electrophilic Aromatic Substitution Reactions and Regioselectivity

The methoxy group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. vaia.comlibretexts.org This directing effect stems from the ability of the oxygen atom's lone pair of electrons to participate in resonance with the aromatic π-system. This delocalization of electrons increases the electron density at the ortho and para positions relative to the meta positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. vaia.comyoutube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. vaia.commasterorganicchemistry.com In the case of 5-(2-methoxyphenyl)pentanoic acid, an incoming electrophile would be directed to the positions ortho and para to the methoxy group. The para position (C5) is already substituted with the pentanoic acid chain. Therefore, substitution is expected to occur predominantly at the ortho position (C3) and the other ortho position (C1, which is also the point of attachment for the pentanoic acid side chain) and the para position (C4) relative to the methoxy group. However, steric hindrance from the adjacent pentanoic acid side chain might disfavor substitution at the C1 and C3 positions to some extent, potentially leading to a higher proportion of the C5-substituted product.

For instance, the bromination of a similar compound, methoxybenzene (anisole), proceeds rapidly and yields primarily the para-bromo isomer, with a smaller amount of the ortho-isomer and only trace amounts of the meta-isomer. libretexts.org

Table 1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Relationship to Methoxy Group | Expected Reactivity |

| C3 | ortho | Activated |

| C4 | meta | Deactivated (relative to ortho/para) |

| C5 | para | Activated |

| C6 | ortho | Activated |

Influence of the Methoxy Substituent on Aromatic Ring Reactivity

The methoxy group exerts two opposing electronic effects on the aromatic ring: a resonance effect and an inductive effect.

Inductive Effect: Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group also exerts an electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bond. vaia.com The inductive effect deactivates the ring towards electrophilic attack.

However, the electron-donating resonance effect is significantly stronger than the electron-withdrawing inductive effect. vaia.com The net result is that the methoxy group is a strong activating group, making the aromatic ring of this compound more susceptible to electrophilic attack than benzene (B151609). libretexts.orgorganicchemistrytutor.com While the ortho and para positions are strongly activated, the meta positions are slightly deactivated relative to benzene due to the inductive effect. vaia.com

Nucleophilic Aromatic Substitution in Related Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orgmasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. masterorganicchemistry.comyoutube.com

The methoxy group, being an electron-donating group, deactivates the aromatic ring towards nucleophilic attack. vaia.com By increasing the electron density of the ring, it makes the ring less electrophilic and thus less receptive to attack by a nucleophile. vaia.com Therefore, this compound would be expected to be unreactive towards nucleophilic aromatic substitution under typical conditions. For SNAr to occur on a methoxy-substituted benzene ring, a strong electron-withdrawing group, such as a nitro group, would need to be present, typically in the ortho or para position relative to the leaving group. wikipedia.org

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of this compound is a versatile functional group that can undergo a variety of transformations.

Acid-Catalyzed and Base-Catalyzed Reactions

The carboxylic acid group can participate in several acid- or base-catalyzed reactions, primarily involving nucleophilic acyl substitution. jackwestin.com

Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. libretexts.org For example, reacting this compound with an alcohol (R'OH) in the presence of a strong acid like sulfuric acid would yield the corresponding ester. This reaction is known as Fischer esterification. jackwestin.com

Amide Formation: Carboxylic acids can be converted to amides by reaction with amines. ualberta.ca This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. libretexts.org

Acid Chloride Formation: Treatment of a carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can convert it into a more reactive acid chloride. libretexts.org This acid chloride can then be readily converted into other carboxylic acid derivatives like esters and amides. ualberta.ca

Salt Formation: As an acid, this compound will react with a base to form a carboxylate salt.

Reduction and Oxidation Reactions Involving the Carboxyl Group

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. jackwestin.com The reduction of this compound with LiAlH₄ would yield 5-(2-methoxyphenyl)pentan-1-ol.

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the benzylic position of the pentanoic acid chain could potentially be susceptible to oxidation under strong oxidizing conditions, though this would likely lead to cleavage of the side chain. The oxidation of the aromatic ring itself is also possible under harsh conditions, but this would destroy the aromatic system. In other contexts, the oxidation of functional groups on the aromatic ring, such as a hydroxymethyl group to a carboxylic acid, is a common synthetic transformation. rsc.orgnih.govmdpi.com

Mechanistic Aspects of Aliphatic Chain Transformations

The aliphatic pentanoic acid backbone of this compound presents a flexible and largely unfunctionalized chain, which from a synthetic standpoint, offers multiple sites for potential chemical transformation. Mechanistic studies into achieving stereochemical control during such transformations are crucial for the synthesis of complex, chiral molecules. While specific research on the stereoselective functionalization of the pentanoic acid backbone of this compound is not extensively documented in publicly available literature, the principles of stereocontrol in reactions involving similar aliphatic carboxylic acids provide a strong framework for understanding the potential mechanistic pathways.

Stereochemical Control in Reactions Involving the Pentanoic Acid Backbone

Achieving stereochemical control in reactions on the pentanoic acid backbone of this compound requires the introduction of a chiral center at one of the methylene (B1212753) groups (C2, C3, or C4) or the transformation of the existing prochiral centers in a stereoselective manner. The primary strategies to achieve this involve catalyst-controlled or reagent-controlled asymmetric reactions.

Catalyst-Controlled Asymmetric C-H Functionalization:

A prominent modern strategy for introducing chirality into an unfunctionalized aliphatic chain is through transition metal-catalyzed C-H activation. The carboxylic acid group can act as a directing group, guiding a metal catalyst to a specific C-H bond. By employing a chiral ligand on the metal center, it is possible to achieve enantioselective functionalization.

For instance, palladium-catalyzed C(sp³)–H activation has been successfully applied to various aliphatic acids. nih.govrsc.org The general mechanism involves the coordination of the carboxylate to the palladium center, forming a palladacycle intermediate. chemrxiv.org The size of this palladacycle can direct the catalyst to a specific position on the alkyl chain. For a pentanoic acid derivative, this could potentially lead to functionalization at the β (C3) or γ (C4) positions.

The stereochemical outcome of such a reaction is dictated by the transition state of the C-H activation step. A chiral ligand environment around the palladium atom creates a diastereomeric relationship between the two possible transition states leading to the (R) or (S) product, with one being energetically favored. The design of the chiral ligand, often a mono-N-protected amino acid (MPAA) or a pyridine-type ligand, is critical in creating a well-defined chiral pocket that effectively discriminates between the two enantiotopic C-H bonds of a methylene group or the two faces of a prochiral radical or anionic intermediate. nih.govacs.org

Table 1: Potential Stereoselective C-H Functionalization Reactions on the Pentanoic Acid Backbone

| Position of Functionalization | Reaction Type | Catalyst/Ligand System (Hypothetical) | Mechanistic Aspect of Stereocontrol |

| α-Position (C2) | Asymmetric α-Oxidation/Amination | Organocatalyst (e.g., Proline derivative) | Formation of a chiral enamine intermediate which reacts with an electrophile from a sterically less hindered face. nih.gov |

| β-Position (C3) | Pd-catalyzed C-H Arylation | Pd(OAc)₂ with Chiral MPAA Ligand | Formation of a chiral palladacycle intermediate, leading to enantioselective C-H cleavage. nih.govchemrxiv.org |

| γ-Position (C4) | Pd-catalyzed C-H Lactonization | Pd(II) with Chiral Pyridine-type Ligand | Formation of a larger palladacycle intermediate with subsequent stereocontrolled intramolecular cyclization. nih.gov |

Organocatalytic Approaches:

While transition metal catalysis is powerful for C-H functionalization at more remote positions, organocatalysis offers a robust method for stereoselective transformations at the α-position (C2). The carboxylic acid can be converted in situ to a more reactive species, or the reaction can proceed via activation of the α-proton.

For example, the asymmetric α-functionalization of carbonyl compounds, including carboxylic acids, can be achieved using chiral amine catalysts like proline and its derivatives. nih.gov The mechanism involves the formation of a chiral enamine or enolate equivalent from the carboxylic acid derivative. This chiral intermediate then reacts with an electrophile, with the stereochemistry being controlled by the steric environment created by the chiral catalyst, which shields one face of the enamine.

Another approach involves the in-situ generation of a chiral enediolate from the unprotected carboxylic acid using a combination of a Lewis acid (like silicon tetrachloride) and a chiral Lewis base catalyst (such as a chiral bis(phosphine oxide)). nih.gov This chiral enediolate can then react with electrophiles in a highly enantioselective manner. The stereocontrol arises from the well-organized, rigid transition state assembly involving the substrate, the Lewis acid, and the chiral Lewis base.

The principles of stereoselective and stereospecific reactions are fundamental to understanding these transformations. A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com In the context of the prochiral pentanoic acid backbone of this compound, the goal is to design highly stereoselective reactions.

Advanced Spectroscopic Characterization and Theoretical Analysis

Vibrational Spectroscopy for Molecular Structure and Dynamics

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups present in 5-(2-Methoxyphenyl)pentanoic acid. The FT-IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the FT-IR spectrum of this compound are associated with the carboxylic acid group. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org Superimposed on this broad band are the C-H stretching vibrations of the aromatic ring and the aliphatic chain, which appear as sharper peaks between 2850 and 3000 cm⁻¹. libretexts.org

The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band. For aromatic carboxylic acids, this peak is typically found in the range of 1710-1680 cm⁻¹, a slightly lower frequency compared to saturated acids due to conjugation with the aromatic ring. spectroscopyonline.com Another significant band is the C-O stretching vibration of the carboxylic acid, which is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com The presence of the methoxy (B1213986) group is indicated by the C-O-C stretching vibrations, with the aryl-alkyl ether linkage showing a strong, characteristic band around 1250 cm⁻¹ and another for the alkyl-O stretch. The out-of-plane bending of the O-H group in the carboxylic acid dimer results in a broad absorption around 900 cm⁻¹. spectroscopyonline.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic & Aliphatic) | Phenyl & Alkyl Chain | 2850-3000 | Medium, Sharp |

| C=O Stretch (Conjugated) | Carboxylic Acid | 1710-1680 | Strong, Sharp |

| C-O-C Stretch (Aryl-Alkyl Ether) | Methoxy Group | ~1250 | Strong |

| C-O Stretch | Carboxylic Acid | 1320-1210 | Strong |

| O-H Bend (Out-of-plane) | Carboxylic Acid Dimer | ~900 | Broad, Medium |

| C-H Bending (Aromatic) | Phenyl Ring | 750-850 | Medium |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. The symmetric "breathing" mode of the substituted benzene ring would also produce a characteristic Raman signal.

The C=O stretching vibration of the carboxylic acid, while strong in the IR, also gives a moderately intense Raman band. The aliphatic C-C and C-H bending and stretching modes of the pentanoic acid chain will contribute to the spectrum in the fingerprint region (below 1500 cm⁻¹). The C-O stretching of the methoxy group and the carboxylic acid will also be observable.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | Alkyl Chain | 2850-3000 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450-1600 | Strong |

| C=O Stretch | Carboxylic Acid | 1650-1700 | Medium |

| Ring Breathing (Aromatic) | Phenyl Ring | ~1000 | Medium |

| C-O-C Stretch | Methoxy Group | 1200-1300 | Medium |

Terahertz (THz) Spectroscopy for Low-Frequency Modes and Intermolecular Interactions

Terahertz (THz) spectroscopy explores the low-frequency vibrational modes (typically 0.1-10 THz or 3-333 cm⁻¹) which are associated with collective motions of the molecule, such as lattice vibrations and intermolecular hydrogen bonding in the solid state. For this compound, THz spectroscopy can provide valuable insights into the hydrogen-bonding network of the carboxylic acid dimers. nih.govrsc.org

Studies on similar carboxylic acids, such as benzoic acid and its derivatives, have shown distinct absorption features in the THz region that are sensitive to the molecular structure and intermolecular interactions. bldpharm.comsitp.ac.cn The THz spectrum of this compound would be expected to show characteristic peaks corresponding to the vibrational and torsional modes of the dimeric structure. These low-frequency modes are sensitive to the crystalline packing and polymorphism, making THz spectroscopy a useful tool for solid-state characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise chemical structure of this compound by providing information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. The protons of the aromatic ring will appear in the aromatic region (6.8-7.5 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern. The methoxy group will give a sharp singlet at around 3.8 ppm. The protons of the pentanoic acid chain will appear as multiplets in the upfield region (1.5-2.7 ppm).

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid at a downfield position, typically around 175-180 ppm. The carbons of the aromatic ring will resonate in the 110-160 ppm region, with the carbon attached to the oxygen of the methoxy group being the most downfield. The methoxy carbon will appear around 55 ppm. The carbons of the aliphatic chain will give signals in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (br s, 1H) | 175.0 - 180.0 |

| Methoxy Group (-OCH₃) | ~3.8 (s, 3H) | ~55.0 |

| Aromatic C-H (ortho to -OCH₃) | 6.8 - 7.0 (d) | 110.0 - 115.0 |

| Aromatic C-H (meta to -OCH₃) | 7.1 - 7.3 (t) | 120.0 - 125.0 |

| Aromatic C-H (para to -OCH₃) | 6.8 - 7.0 (t) | 120.0 - 125.0 |

| Aromatic C-H (ortho to alkyl) | 7.1 - 7.3 (d) | 128.0 - 132.0 |

| Aromatic C (ipso to -OCH₃) | - | 155.0 - 160.0 |

| Aromatic C (ipso to alkyl) | - | 135.0 - 140.0 |

| α-CH₂ (to COOH) | ~2.4 (t, 2H) | 30.0 - 35.0 |

| β-CH₂ | ~1.7 (m, 2H) | 20.0 - 25.0 |

| γ-CH₂ | ~1.6 (m, 2H) | 25.0 - 30.0 |

| δ-CH₂ (to Phenyl) | ~2.6 (t, 2H) | 30.0 - 35.0 |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. The molecular formula of this compound is C₁₂H₁₆O₃, corresponding to a molecular weight of 208.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z = 208 would be expected, although it may be weak for a carboxylic acid. libretexts.org The fragmentation pattern is likely to be dominated by several characteristic cleavages. Alpha-cleavage next to the carbonyl group can result in the loss of the hydroxyl radical (•OH) to give a peak at m/z = 191, or the loss of the entire carboxyl group (•COOH) to give a peak at m/z = 163. libretexts.org

Another common fragmentation pathway for carboxylic acids is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. This would lead to a characteristic fragment ion. Cleavage of the ether bond could also occur, leading to fragments corresponding to the methoxyphenyl group and the pentanoic acid chain. The fragmentation of the alkyl chain can produce a series of peaks separated by 14 mass units (CH₂).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 208 | [C₁₂H₁₆O₃]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 191 | [C₁₂H₁₅O₂]⁺ | Loss of •OH from the carboxylic acid |

| 163 | [C₁₁H₁₅O]⁺ | Loss of •COOH from the carboxylic acid |

| 135 | [C₉H₁₁O]⁺ | Cleavage of the bond between the alkyl chain and the ring |

| 121 | [C₇H₅O₂]⁺ or [C₈H₉O]⁺ | McLafferty rearrangement or cleavage at the ether linkage |

| 107 | [C₇H₇O]⁺ | Fragmentation of the methoxyphenyl moiety |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on the known behavior of carboxylic acids and related aromatic compounds.

It is highly probable that this compound crystallizes as a centrosymmetric dimer, with two molecules linked by strong hydrogen bonds between their carboxylic acid groups. This is a common and highly stable arrangement for carboxylic acids in the solid state. The pentanoic acid chain will likely adopt a stable, extended conformation to minimize steric hindrance. The relative orientation of the phenyl ring and the carboxylic acid group will be influenced by crystal packing forces and weak intermolecular interactions.

The crystal structure of a related compound, 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, shows the piperazine (B1678402) ring adopting a chair conformation and the crystal structure featuring N—H⋯O and C—H⋯O hydrogen bonds. ed.ac.uk While not a direct analogue, this illustrates the importance of hydrogen bonding in directing the crystal packing of molecules containing a methoxyphenyl group. A detailed analysis of the crystal structure of this compound would provide precise bond lengths, bond angles, and information about the intermolecular interactions that govern its solid-state properties.

Computational Chemistry and Molecular Modeling of 5 2 Methoxyphenyl Pentanoic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental properties of molecules at the electronic level. These methods are crucial for understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is particularly effective for predicting molecular geometries, vibrational frequencies, and other electronic properties with high accuracy. orientjchem.orgnih.gov Studies on molecules with similar functional groups, such as methoxybenzoic acids and pentanoic acid derivatives, have demonstrated the utility of DFT, often using the B3LYP functional with a 6-311++G(d,p) basis set, to achieve a detailed understanding of their structural and vibrational characteristics. orientjchem.orgresearchgate.net

DFT calculations allow for the optimization of the molecular geometry of 5-(2-Methoxyphenyl)pentanoic acid, predicting key structural parameters like bond lengths and angles. nih.gov These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray diffraction for analogous compounds. nih.gov

Furthermore, DFT is used to compute the vibrational spectra (FT-IR and FT-Raman). orientjchem.orgresearchgate.net This theoretical analysis helps in the assignment of vibrational modes observed in experimental spectra, confirming the presence of key functional groups such as the C-O stretching of the methoxy (B1213986) group, the C=O stretching of the carboxylic acid, and various vibrations of the phenyl ring.

Table 1: Representative Theoretical Structural Parameters for Aromatic Carboxylic Acids Calculated via DFT This table presents typical data found in DFT studies of similar compounds, illustrating the type of information generated for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C=O (Carboxyl) | ~1.21 Å |

| C-O (Carboxyl) | ~1.36 Å | |

| Bond Angle (°) | O=C-O (Carboxyl) | ~122° |

| C-O-C (Methoxy) | ~118° |

HOMO-LUMO Analysis and Charge Transfer Investigations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. researchgate.net The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govnih.gov

Table 2: Typical Frontier Molecular Orbital Energies for Aromatic Acids This table provides example values derived from computational studies on analogous molecules to illustrate the outputs of HOMO-LUMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.9 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.6 eV |

Prediction of Nonlinear Optical (NLO) Characteristics

Molecules with significant intramolecular charge transfer, a large dipole moment, and high polarizability may exhibit nonlinear optical (NLO) properties. rsc.org These properties are of interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, can predict the NLO characteristics of a molecule by calculating its first-order hyperpolarizability (β₀). orientjchem.org

For molecules like this compound, the presence of an electron-donating methoxy group and an electron-withdrawing carboxylic acid group connected through a π-conjugated system can lead to enhanced NLO responses. orientjchem.org The calculated hyperpolarizability value is often compared to that of a standard NLO material, such as urea, to gauge its potential. A higher β₀ value indicates a stronger NLO response.

Table 3: Example of Calculated NLO Properties This table shows representative data for a molecule with potential NLO activity, compared to a standard reference.

| Compound | Calculated First Hyperpolarizability (β₀) (esu) |

|---|---|

| Analogous Aromatic Acid | ~ 5.0 x 10-30 esu |

| Urea (Reference) | ~ 0.37 x 10-30 esu |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. chemrevlett.comopenmedicinalchemistryjournal.com It is widely used in drug discovery to understand and predict ligand-target interactions. nih.gov

Prediction of Ligand-Target (e.g., Enzyme, Receptor) Interactions

Molecular docking simulations can predict how this compound and its analogs might interact with the active sites of various biological targets, such as enzymes or receptors. nih.gov For instance, compounds with similar structures have been studied for their interactions with targets like cyclooxygenase (COX) enzymes, which are involved in inflammation, or various serotonin (B10506) receptors. nih.govmdpi.com

These simulations reveal the specific binding mode of the ligand within the protein's binding pocket. They identify key amino acid residues that interact with the ligand through various non-covalent forces, including:

Hydrogen bonds: Often formed between the carboxylic acid group of the ligand and polar amino acid residues like Arginine or Serine.

Hydrophobic interactions: Involving the phenyl ring and the pentanoic chain of the ligand with nonpolar residues such as Leucine, Valine, and Isoleucine.

Pi-pi stacking: Possible interactions between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Calculation of Binding Energies and Interaction Profiles

A primary output of molecular docking is the calculation of the binding energy or docking score, typically expressed in kcal/mol. chemrevlett.com This value estimates the binding affinity between the ligand and the target protein. A lower (more negative) binding energy indicates a more stable and favorable interaction. nih.gov

By comparing the binding energies of this compound with those of known inhibitors or native ligands for a specific target, researchers can predict its potential biological activity. nih.gov The interaction profile provides a detailed map of all the contacts between the ligand and the protein, offering a rationale for the observed binding affinity. nih.gov

Table 4: Illustrative Molecular Docking Results for an Analog Against a Hypothetical Enzyme Target This table provides a representative summary of the kind of data generated from a molecular docking study.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| This compound Analog | Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Val523 | Hydrogen Bond, Pi-pi Stacking, Hydrophobic |

| Reference Inhibitor | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Ser530, Phe518 | Hydrogen Bond, Hydrophobic |

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational chemistry provides powerful tools to understand how molecules like this compound and its analogs interact with biological targets. Through pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, researchers can identify the key chemical features responsible for a compound's activity and predict the potency of new derivatives.

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is a computational strategy employed when the three-dimensional structure of the biological target is unknown. mdpi.com This approach derives a model from the structures of a set of known active compounds. mdpi.comnih.gov The fundamental principle is that molecules with similar biological activities often share a common spatial arrangement of essential chemical features that are necessary for binding to the target receptor.

The process involves several stages, beginning with the preparation of a training set of molecules with known activities. mdpi.com These molecules are then conformationally analyzed to identify their possible 3D shapes. By superimposing the active molecules, the method identifies common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govugm.ac.id The resulting pharmacophore model represents a 3D hypothesis of the essential features required for biological activity and can be used as a query to screen large chemical databases for new potential hit molecules. mdpi.comnih.govnih.gov

For analogs of this compound, which are often studied as ligands for targets like the 5-hydroxytryptamine (5-HT) receptors, a ligand-based model would be generated from a series of potent 5-HT ligands. nih.govresearchgate.net The model would capture the critical spatial relationships between features like the aromatic ring of the methoxyphenyl group, the carboxylic acid (or a bioisostere) which can act as a hydrogen bond acceptor, and the hydrophobic alkyl chain. nih.gov This validated model then serves as a filter to identify novel chemical scaffolds that possess the desired features for potent activity. nih.gov

Structure-Based Pharmacophore Derivation

In contrast to the ligand-based approach, structure-based pharmacophore modeling is utilized when the 3D structure of the target macromolecule is available, often from X-ray crystallography or cryo-electron microscopy. nih.govnih.gov This method derives a pharmacophore directly from the key interaction points observed between the target and a bound ligand within the binding site. nih.govnih.gov

The process involves analyzing the protein's active site to identify features complementary to a potential ligand. These features include hydrogen bond donors and acceptors, hydrophobic pockets, and aromatic regions within the binding cavity. uow.edu.auresearchgate.net A key advantage of this approach is that it does not suffer from challenges like ligand flexibility and molecular alignment that can complicate ligand-based methods. nih.gov The resulting pharmacophore represents the essential interactions required for a ligand to bind effectively within the receptor pocket. nih.gov

For a target relevant to this compound analogs, such as a serotonin receptor, a structure-based model would be built using the crystal structure of the receptor, ideally in complex with a known ligand. nih.gov The model would map out the specific amino acid residues that form hydrogen bonds, the hydrophobic areas that interact with the phenyl ring and alkyl chain, and any electrostatic interactions. ijper.org This provides a detailed blueprint of the binding site, which is invaluable for virtual screening and for rationally designing new analogs with improved affinity and selectivity. nih.govuow.edu.au

Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. rutgers.edu Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful for understanding the structural requirements for activity. nih.govnih.gov

These analyses are performed to understand how steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor descriptors modulate the affinity or selectivity of ligands for their target. nih.gov In a typical study involving analogs of this compound targeting the 5-HT1A receptor, the compounds are aligned based on a common scaffold, and their 3D interaction fields are calculated. nih.govresearchgate.net

CoMFA calculates the steric and electrostatic fields around the aligned molecules. The resulting contour maps show regions where bulky groups (steric fields) or charged groups (electrostatic fields) would either increase or decrease biological activity. mdpi.com For instance, a CoMFA study on 5-HT1A ligands revealed that an electronegative contour near the ortho position of the phenyl ring indicates that an alkoxy group, such as the methoxy group in this compound, is a favorable choice for improving affinity. nih.gov

CoMSIA extends this analysis by calculating additional fields, including hydrophobic, hydrogen-bond acceptor, and hydrogen-bond donor fields, providing a more detailed picture of the ligand-receptor interactions. nih.govnih.gov The statistical reliability of the generated models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govresearchgate.net A high q² value indicates good predictive power. researchgate.net

Below is a table summarizing typical statistical results from a 3D-QSAR analysis on a series of 5-HT1A receptor ligands.

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | Field Contributions | r² pred (Test Set) |

| CoMFA | 0.747 | 0.970 | 0.278 | Steric: 0.678, Electrostatic: 0.322 | 0.804 |

| CoMSIA | 0.809 | 0.951 | - | Steric, Electrostatic, Hydrophobic | 0.844 |

This table presents representative data compiled from typical 3D-QSAR studies to illustrate the statistical parameters used. nih.govresearchgate.net

The contour maps generated from these analyses provide crucial insights for lead optimization, guiding medicinal chemists in designing new analogs with enhanced potency. nih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For systems involving this compound and its analogs, MD simulations provide detailed insights into the dynamic behavior of the ligand when it binds to its target receptor, revealing information about conformational changes, stability, and the influence of the surrounding environment. nih.gov

Conformational Dynamics and Stability of Ligand-Target Complexes

MD simulations can characterize the protein dynamics of a receptor when stimulated by different ligands, such as agonists or antagonists. nih.gov By simulating the ligand-receptor complex over nanoseconds or even microseconds, researchers can observe how the binding of a ligand influences the receptor's conformational landscape. nih.govresearchgate.net

For G-protein coupled receptors (GPCRs) like the serotonin receptors, ligand binding is known to induce or stabilize specific conformational states that are crucial for receptor activation or inactivation. nih.gov Studies have shown that agonists, partial agonists, and inverse agonists can uniquely affect known GPCR activation elements. nih.gov These include the "ionic lock" between transmembrane helices 3 and 6 and the conformation of the NPxxY motif in helix 7. nih.gov MD simulations of a receptor bound to an analog of this compound could reveal how the ligand stabilizes an active or inactive conformation by influencing these key micro-switches, thus determining its pharmacological profile. nih.govresearchgate.net

The stability of the ligand within the binding pocket is also assessed by analyzing its root-mean-square deviation (RMSD) over the course of the simulation. A stable RMSD indicates that the ligand maintains a consistent binding pose, while fluctuations can suggest conformational instability or multiple binding modes.

Analysis of Solvent Effects and Structural Flexibility

The biological environment is predominantly aqueous, and for membrane-bound targets like GPCRs, the lipid bilayer is also a critical component. researchgate.net MD simulations explicitly model the surrounding solvent (water molecules) and, if applicable, a lipid membrane, allowing for a realistic analysis of their effects on the ligand-receptor complex. biorxiv.org

Theoretical Conformational Analysis and Isomerism of this compound and its Analogs

The conformational flexibility and potential isomerism of this compound are critical determinants of its physicochemical properties and biological activity. Computational chemistry and molecular modeling provide powerful tools to explore the molecule's potential energy surface, identifying stable conformers and the energy barriers that separate them. This section delves into the theoretical conformational analysis and isomerism of this compound, drawing upon computational studies of its constituent fragments and analogous structures to elucidate its structural dynamics.

The structure of this compound presents several key regions of conformational freedom: rotation around the C-O bond of the methoxy group, torsion along the pentanoic acid chain, and the orientation of the carboxylic acid group. Each of these contributes to a complex conformational landscape with numerous potential energy minima.

Conformational Preferences of the 2-Methoxyphenyl Group

The orientation of the methoxy group relative to the phenyl ring is a primary factor in the conformational analysis of this compound. Theoretical studies on anisole (B1667542), the simplest methoxyphenyl compound, have established that the molecule preferentially adopts a planar conformation where the methyl group lies in the plane of the benzene (B151609) ring. This planarity is a result of favorable electronic interactions between the oxygen lone pairs and the aromatic π-system.

Computational studies using density functional theory (DFT) have shown that the global minimum for anisole corresponds to a dihedral angle of 0° for the Car-Car-O-Cmethyl bond. Rotation around the Car-O bond to a perpendicular conformation (90° dihedral angle) represents a transition state with a calculated energy barrier.

| Parameter | Planar Conformation (0°) | Perpendicular Conformation (90°) |

|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | ~2.5 - 5.0 |

| Nature | Energy Minimum | Transition State |

This interactive table presents typical relative energies for the planar and perpendicular conformations of the methoxy group in anisole derivatives, based on computational studies.

Conformational Isomerism of the Pentanoic Acid Chain

The five-carbon chain of the pentanoic acid moiety introduces significant conformational flexibility. Rotation around the C-C single bonds gives rise to a multitude of conformers, which can be broadly categorized by the dihedral angles along the chain. The most stable conformations of simple alkanes are typically the anti (trans) arrangements, where bulky substituents are furthest apart, and gauche arrangements, which are slightly higher in energy.

For the pentanoic acid chain of this compound, a fully extended anti conformation is expected to be one of the low-energy structures. However, numerous gauche conformers are also likely to be thermally accessible, leading to a complex mixture of conformers in solution. Computational studies on long-chain alkylbenzenes have demonstrated that multiple conformers can exist within a small energy window, often separated by low rotational barriers. researchgate.net

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| C1-C2-C3-C4 | Anti | 0.0 |

| C1-C2-C3-C4 | Gauche | ~0.6 - 0.9 |

| C2-C3-C4-C5 | Anti | 0.0 |

| C2-C3-C4-C5 | Gauche | ~0.6 - 0.9 |

This interactive table illustrates the typical energy differences between anti and gauche conformations for a butane fragment, which serves as a model for the segments of the pentanoic acid chain.

Orientation of the Carboxylic Acid Group

The carboxylic acid group itself exhibits rotational isomerism around the C-O single bond, leading to syn and anti conformations. The syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is generally more stable due to the formation of an intramolecular hydrogen bond. The energy difference between the syn and anti conformers can be influenced by the surrounding chemical environment and solvent effects. nih.gov In the gas phase, the syn conformer is significantly preferred.

The combination of these rotational degrees of freedom results in a complex potential energy surface for this compound with a large number of possible conformers. The global minimum energy structure is likely to feature a planar methoxy group, a largely extended pentanoic acid chain, and a syn conformation of the carboxylic acid. However, many other conformers with different combinations of dihedral angles will lie at slightly higher energies and are expected to be present in equilibrium at room temperature.

Due to the free rotation around single bonds, the different conformers of this compound are typically in rapid equilibrium and are not isolable as distinct isomers at room temperature. However, understanding the relative energies and populations of these conformers is crucial for a complete picture of the molecule's behavior.

Non Clinical Biological and Enzymatic Interactions of 5 2 Methoxyphenyl Pentanoic Acid and Its Analogs

In Vitro Enzyme Interaction Studies

Mechanistic Investigations of Enzyme Inhibition or Modulation

The interaction of 5-(2-Methoxyphenyl)pentanoic acid and its analogs with various enzymes has been a subject of interest in non-clinical research, with studies pointing towards mechanisms of inhibition that can be either competitive, allosteric, or mechanism-based.

One area of investigation has been the inhibition of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). nih.govnih.govsemanticscholar.org 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.govnih.gov Some inhibitors act directly at the active site, competing with the natural substrate, arachidonic acid. nih.gov For instance, redox-type inhibitors can lodge in the 5-LOX active site. nih.gov In contrast, other compounds can bind to allosteric sites, which are distinct from the active site, inducing conformational changes that modulate enzyme activity. nih.gov This allosteric inhibition can sometimes lead to a shift in the enzyme's product specificity rather than a complete blockage of its activity. nih.gov

Another significant target for enzyme inhibition studies is the cytochrome P450 (CYP450) family of enzymes, which are crucial for the metabolism of a vast number of drugs and other xenobiotics. nih.gov Inhibition of CYP450 enzymes can be reversible (competitive) or irreversible (mechanism-based). nih.gov Mechanism-based inhibition is a particularly important consideration in drug development, as it involves the enzymatic conversion of the inhibitor into a reactive metabolite that then covalently binds to the enzyme, leading to a long-lasting inactivation. nih.gov This type of inhibition can have significant clinical implications for drug-drug interactions. nih.gov For example, a drug that is a mechanism-based inhibitor of a particular CYP450 isoform can impair its own metabolism over time, leading to altered pharmacokinetic profiles. nih.gov